DPBX-L-Dopa
Description
Contextualization of L-Dopa in Neurobiological and Pharmacological Research
Levodopa (B1675098), or L-3,4-dihydroxyphenylalanine (L-Dopa), stands as a cornerstone in the history of neuropharmacology. First isolated in 1913 from broad bean seedlings by Marcus Guggenheim, its therapeutic potential was not realized for several decades. nih.govnih.gov The pivotal discovery came in the 1950s when Swedish pharmacologist Arvid Carlsson demonstrated that L-Dopa could reverse drug-induced parkinsonian symptoms in animals, work for which he would later share a Nobel Prize. nih.gov This research established L-Dopa's role as a metabolic precursor to the neurotransmitter dopamine (B1211576). wikipedia.orgscirp.org
In the healthy brain, L-Dopa is synthesized from the amino acid L-tyrosine and is subsequently converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.org Dopamine itself cannot cross the protective blood-brain barrier, but L-Dopa can. nih.gov This property makes L-Dopa an effective prodrug; once it enters the central nervous system, it is converted into dopamine, replenishing the deficient levels that characterize Parkinson's disease. mdpi.com For over half a century, L-Dopa has remained the most potent symptomatic treatment for Parkinson's disease, effectively managing bradykinesia (slowness of movement) and rigidity. researchgate.net Beyond its role as a dopamine precursor, some research also suggests that L-Dopa may function as a neurotransmitter or neuromodulator in its own right. nih.gov
Rationale for the Development of Novel L-Dopa Derivatives: Addressing Mechanistic and Therapeutic Challenges
Despite its efficacy, long-term therapy with L-Dopa is fraught with complications. After a period of effectiveness, many patients develop debilitating side effects. mdpi.com A primary challenge is the onset of motor fluctuations, including the "wearing-off" phenomenon, where the therapeutic effect wanes before the next dose, and the development of abnormal involuntary movements known as L-Dopa-induced dyskinesia (LID). nih.gov These issues are linked to the pulsatile stimulation of dopamine receptors resulting from L-Dopa's short half-life and variable absorption. mdpi.com
Furthermore, there has been a long-standing debate about the potential neurotoxicity of L-Dopa. neuropharmac.com Concerns exist that the oxidation of L-Dopa can generate reactive oxygen species, which may contribute to neuronal damage over time. neuropharmac.comasiapharmaceutics.info Other common adverse effects include nausea, dizziness, and psychiatric symptoms like confusion and psychosis, particularly in elderly patients. researchgate.net These significant challenges have created a clear rationale for developing novel L-Dopa derivatives. The goals of this research are to create compounds that offer:
More continuous and stable dopamine stimulation to reduce motor fluctuations. researchgate.net
Inherent neuroprotective properties to potentially slow disease progression. asiapharmaceutics.inforesearchgate.net
Improved pharmacokinetic profiles, such as better bioavailability. mdpi.com
A reduced burden of side effects compared to standard L-Dopa. researchgate.net
Overview of Boron-Containing Compounds (BCCs) in Drug Discovery and Chemical Biology
The element boron possesses unique chemical characteristics that have made it an increasingly valuable tool in drug discovery. nih.gov Boron's high electrophilicity and its ability to form stable, reversible covalent bonds allow for highly specific and potent interactions with biological targets, particularly the active sites of enzymes. nih.govmdpi.com This capacity can address targets that have been difficult to inhibit with conventional carbon-based molecules. mdpi.com
While historically considered difficult to synthesize, recent advancements in boron chemistry have made its incorporation into drug candidates more practical. mdpi.com This has led to a growing pipeline of boron-containing compounds (BCCs) with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govvulcanchem.com The success of this approach is validated by several FDA-approved drugs that feature a boron atom as a key part of their structure.
| Drug Name | Brand Name | Year of First FDA Approval | Therapeutic Use |
|---|---|---|---|
| Bortezomib | Velcade | 2003 | Multiple Myeloma (cancer) |
| Tavaborole | Kerydin | 2014 | Onychomycosis (fungal nail infection) |
| Ixazomib | Ninlaro | 2015 | Multiple Myeloma (cancer) |
| Crisaborole | Eucrisa | 2016 | Atopic Dermatitis (eczema) |
| Vaborbactam | Vabomere (in combination) | 2017 | Complicated Urinary Tract Infections |
The proven success of these drugs has spurred further investigation into BCCs, paving the way for the development of novel compounds like DPBX-L-Dopa for neurological applications.
Historical Development and Discovery of this compound
The development of this compound stems from the convergence of L-Dopa modification strategies and the application of boron chemistry. The compound was first identified and described by a team of researchers led by Marvin A. Soriano-Ursúa and Ana L. Ocampo-Néstor. nih.govmdpi.com Their work aimed to design and synthesize novel organoboron compounds with improved activity on catecholamine receptors. nih.gov
The discovery process began with in silico (computer-based) modeling. The researchers performed docking simulations to predict how a library of boron-containing compounds, specifically a class known as boroxazolidones, would interact with the D2 dopamine receptor (D2DR). mdpi.com These theoretical studies predicted that a specific dopa-boroxazolidone derivative, which they named this compound, would have a higher binding affinity for the D2DR than L-Dopa itself. nih.govmdpi.com
Following these promising computational results, the team synthesized and characterized the compound. nih.gov Subsequent research published in 2022 confirmed the initial hypotheses in preclinical models. mdpi.com In a murine (mouse) model of Parkinson's disease induced by the neurotoxin MPTP, this compound demonstrated an efficacy in improving motor performance that was comparable to that of standard L-Dopa. mdpi.com Crucially, this beneficial effect was blocked when the animals were pre-treated with risperidone, a D2DR antagonist, which supported the finding that this compound's primary mechanism of action is through the D2 receptor. mdpi.com Furthermore, these studies revealed that this compound exhibited neuroprotective properties, limiting the loss of neurons in the substantia nigra, a key brain region affected in Parkinson's disease. nih.govmdpi.com
Interestingly, separate research also identified an unexpected activity of this compound as a smooth muscle relaxant in the rat bladder, an effect that was not mediated by catecholamine receptors, suggesting a dual mechanism of action that could have broader therapeutic implications. nih.gov
| Research Area | Key Finding | Supporting Evidence |
|---|---|---|
| Receptor Binding | Demonstrates higher theoretical binding affinity for the D2 Dopamine Receptor (D2DR) compared to L-Dopa. mdpi.com | In silico docking simulations. mdpi.com |
| Motor Symptom Improvement | Showed efficacy comparable to L-Dopa in reducing parkinsonism. mdpi.com | Motor performance evaluation in an MPTP-induced murine model of Parkinson's disease. mdpi.com |
| Mechanism of Action | Therapeutic effect is mediated through the D2DR. | Beneficial effects were blocked by pre-treatment with the D2DR antagonist, risperidone. mdpi.com |
| Neuroprotection | Limited neuronal loss in the substantia nigra. mdpi.com | Analysis of neuronal survival in the MPTP-treated mouse model. mdpi.com |
| Secondary Activity | Acts as a bladder relaxant through a non-catecholamine receptor pathway. nih.gov | In vitro studies on rat bladder smooth muscle. nih.gov |
Properties
Molecular Formula |
C21H20BNO4 |
|---|---|
Molecular Weight |
361.204 |
IUPAC Name |
(S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one |
InChI |
InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1 |
InChI Key |
DHVNVRFTHFDFNG-SFHVURJKSA-N |
SMILES |
O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPBX-L-Dopa; DPBX L Dopa; DPBX L-Dopa |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Dpbx L Dopa
Advanced Spectroscopic and Analytical Characterization Techniques
Following synthesis, rigorous characterization is required to confirm the identity, structure, and purity of the target compound. A combination of spectroscopic and analytical methods is employed to provide unambiguous evidence for the formation of DPBX-L-Dopa.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
For this compound, NMR analysis would confirm the successful incorporation of the diphenylboron group. Key indicators would include the disappearance of the proton signal from the amino group and shifts in the signals corresponding to the aromatic and aliphatic protons of the L-Dopa backbone upon ring formation. Methods have been developed for the simultaneous determination of levodopa (B1675098) and related compounds in various matrices using 500 MHz proton NMR. researchgate.net Two-dimensional NMR techniques can further establish connectivity between different parts of the molecule. nih.gov
| Nucleus | L-Dopa (Approx. δ, ppm) | Expected Change in this compound | Rationale for Change |
| ¹H NMR | |||
| α-CH | ~3.7-4.2 | Shift | Change in electronic environment due to boroxazolidone ring formation. |
| β-CH₂ | ~2.9-3.2 | Shift | Change in electronic environment. |
| Aromatic CH | ~6.5-6.8 | Shift | Altered shielding due to proximity of the new ring system. |
| NH₂ | Variable | Disappearance | The amine group is incorporated into the new heterocyclic ring. |
| ¹³C NMR | |||
| C=O (acid) | ~175 | Minor Shift | The carboxylic acid group is typically not directly involved in the ring formation. |
| α-C | ~56 | Shift | Direct involvement in the new ring structure. |
| β-C | ~37 | Shift | Change in electronic environment. |
| Aromatic C | ~115-145 | Shift | Change in substitution pattern and electronic effects from the boron moiety. |
| This table provides an illustrative guide to the expected NMR spectral changes when L-Dopa is converted to this compound, based on established principles of NMR spectroscopy. uq.edu.auresearchgate.nethmdb.ca |
Mass spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy, thereby confirming its elemental composition. For this compound, high-resolution mass spectrometry would be used to verify that the experimental mass matches the calculated mass for the chemical formula C₂₁H₂₀BNO₄.
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been successfully used to analyze derivatives of L-Dopa. nih.gov Tandem mass spectrometry (MS/MS) can also be employed to fragment the molecule, providing further structural information based on the observed fragmentation patterns. plos.org This analysis helps confirm the connectivity of the diphenylboron group to the L-Dopa scaffold.
| Analysis | Expected Result for this compound (C₂₁H₂₀BNO₄) |
| Calculated Monoisotopic Mass | 373.1489 g/mol |
| Primary Ion (e.g., [M+H]⁺) | m/z 374.1568 |
| Key Fragmentation Ions | Loss of phenyl groups (C₆H₅), cleavage of the boroxazolidone ring. |
| This table presents the calculated mass data for this compound, essential for its confirmation via mass spectrometry. |
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. tulane.edu This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering definitive proof of a molecule's structure.
To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a complete model of the molecular and crystal structure. up.pt While preliminary X-ray analysis has been performed on enzymes that interact with L-Dopa, such as DOPA decarboxylase, specific published crystallographic data for the this compound compound itself is not readily found in the scientific literature as of now. nih.gov Should such data become available, it would provide incontrovertible confirmation of the compound's structure.
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Structure-Activity Relationship (SAR) Principles Applied to this compound and its Analogs
The study of Structure-Activity Relationships (SAR) is a fundamental principle in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. gardp.org For this compound, the primary structural modification from its parent molecule, L-Dopa, is the addition of the diphenylboron moiety to form a boroxazolidone. This modification significantly alters the molecule's properties and, consequently, its interaction with biological targets.
The key SAR principles that can be derived from the study of this compound and related compounds are centered on lipophilicity, receptor interaction, and the role of the boron atom.
Increased Lipophilicity: The reaction of an amino acid with diphenylborinic acid eliminates the zwitterionic character of the amino acid, which is a key factor in its increased lipophilicity. researchgate.net This is a crucial aspect of the SAR for this compound, as increased lipophilicity can enhance a molecule's ability to cross biological membranes, including potentially the blood-brain barrier.
Interaction with Biological Targets: Research has shown that this compound interacts with dopamine (B1211576) receptors, specifically the D2 receptor. medkoo.combvsalud.org Docking simulations have suggested a higher affinity of this compound for the D2 dopamine receptor compared to L-Dopa itself. bvsalud.org This indicates that the diphenylboroxazolidone structure plays a direct role in binding to the receptor. The phenyl groups may engage in additional hydrophobic or pi-stacking interactions within the receptor's binding pocket, contributing to the enhanced affinity. Furthermore, studies on the bladder relaxant effects of this compound suggest that its mechanism of action may not be mediated by traditional catecholamine receptors, indicating that the structural modification allows the compound to interact with other biological targets. nih.gov
Role of Boron and Analogs: The boron atom is central to the unique structure of this compound. The study of related boronic acid and borinic acid derivatives of other amino acids provides further insight into the SAR of this class of compounds. For instance, the biological activity of borinic derivatives of α-amino acids has been a subject of interest for their potential effects on the central nervous system. researchgate.net The nature of the groups attached to the boron atom, in this case, two phenyl groups, is critical. Replacing these phenyl groups with other substituents would create analogs of this compound. A systematic study of such analogs would be necessary to build a comprehensive SAR profile. For example, modifying the electronic properties or the steric bulk of the aryl groups on the boron could modulate the affinity and efficacy of the compound at its biological targets.
The table below outlines the conceptual basis for an SAR study on this compound and its hypothetical analogs, highlighting the key structural features and their expected impact on activity.
| Compound Name | Core Structure | Key Structural Modification | Expected Impact on Activity |
| L-Dopa | 3,4-dihydroxyphenylalanine | - | Parent compound, baseline activity. |
| This compound | L-Dopa boroxazolidone | Diphenylborinic acid moiety | Increased lipophilicity, altered receptor binding profile. researchgate.netbvsalud.org |
| Analog 1 | L-Dopa boroxazolidone | Di-(p-fluoro)phenylborinic acid moiety | Modified electronic properties, potentially altered receptor affinity. |
| Analog 2 | L-Dopa boroxazolidone | Di-naphthylborinic acid moiety | Increased steric bulk and hydrophobicity, may enhance or hinder binding. |
| Analog 3 | L-Dopa boroxazolidone | Dibutylborinic acid moiety | Aliphatic vs. aromatic substituents, likely significant change in binding. |
This conceptual SAR table illustrates how systematic modifications to the this compound structure could be used to probe the relationship between its chemical features and its biological function, a critical step in the design of new therapeutic agents.
Computational and in Silico Approaches to Dpbx L Dopa Research
Molecular Docking Simulations of DPBX-L-Dopa with Cognate Receptors
Molecular docking simulations are widely used to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the binding affinity. Studies on this compound have employed this technique to investigate its interactions with various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and adrenoceptors, as well as the NMDA receptor.
Analysis of D2 Dopamine Receptor (D2DR) Binding Interactions
Molecular docking simulations have been performed to assess the interaction of this compound with the D2 Dopamine Receptor (D2DR). Theoretical results from these simulations suggest that this compound exhibits a higher affinity for D2DR compared to L-Dopa. researchgate.net Key interactions appear to involve residues located in the third and sixth transmembrane domains of the D2DR, which are considered crucial for inducing and stabilizing interactions in the active receptor state. researchgate.net These theoretical findings align with in vivo observations where the beneficial effects of DPBX in a Parkinson's disease murine model were diminished by co-administration of a D2DR antagonist, supporting the role of D2DR in its biological effect. researchgate.net
Exploration of β3-Adrenoceptor (β3AR) Binding Characteristics
The β3-adrenoceptor (β3AR) has been explored as a potential target for this compound, particularly in the context of bladder relaxation. researchgate.net Docking studies were conducted to identify parameters that could theoretically enhance the affinity and activity of organoboron compounds, including this compound, on catecholamine receptors expressed in the bladder. researchgate.net While this compound induced relaxation in rat bladder smooth muscle, behaving as a weak relaxant compared to isoproterenol (B85558) but with similar efficacy to a selective β3AR agonist (BRL377), this effect was unexpectedly not blocked by propranolol (B1214883) or haloperidol (B65202) at concentrations that typically block catecholamine receptors in bladder tissue. researchgate.net This suggests that while docking predicted potential interactions, the observed effects might involve non-catecholamine receptors or complex mechanisms. researchgate.net
Investigation of NMDA Receptor (NMDAR) Interaction Modes
Molecular docking simulations have also been utilized to investigate the possible interaction of this compound with the NMDA receptor (NMDAR). An observed excitatory effect has been suggested to occur due to this potential interaction, based on the docking simulations. researchgate.net The NMDAR is a glutamate (B1630785) receptor, and its interaction with compounds like this compound is of interest due to its role in neurotransmission and potential involvement in neurological conditions. researchgate.net
Prediction of Interactions with Other G-Protein Coupled Receptors (GPCRs)
Beyond D2DR and β3AR, this compound's potential interactions with other Class A GPCRs have been theoretically explored, given that boron-containing compounds have been reported to exert effects on various receptors within this family, including β-adrenoceptors, D2 dopamine receptors, and melatonin (B1676174) receptors. researchgate.net The design of boron-containing compounds active on these receptors has involved including a boron atom in structures with known activity on these targets. researchgate.net While experimental evidence for direct binding of boron-containing compounds to GPCR crystal structures is limited, theoretical approaches, including docking, support direct interaction at orthosteric and allosteric sites of some GPCRs. preprints.org
Theoretical Affinity and Activity Predictions for this compound
Here is a summary of theoretical binding predictions from the search results:
| Receptor | Theoretical Affinity/Activity Prediction | Reference |
| D2 Dopamine Receptor (D2DR) | Higher affinity than L-Dopa | researchgate.net |
| β3-Adrenoceptor (β3AR) | Docking used to predict parameters for improved affinity/activity | researchgate.net |
| NMDA Receptor (NMDAR) | Possible interaction suggested by docking | researchgate.net |
Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes
While the search results provided extensive information on molecular docking, specific details regarding molecular dynamics (MD) simulations specifically of this compound-receptor complexes were not as prominently featured. However, the importance of MD simulations in understanding protein-ligand interactions at an atomic level, including the dynamics and stability of complexes, is generally recognized in computational drug discovery. nih.govnih.gov MD simulations are often performed subsequent to docking to assess the stability of the predicted binding poses and to gain further insights into the interactions over time. mdpi.comresearchgate.net Studies on related compounds and receptors, such as L-Dopa and droxidopa (B1670964) with the β2-adrenergic receptor, have utilized MD simulations to support docking findings and analyze hydrogen bond and hydrophobic interaction networks over simulation time. mdpi.com The application of MD simulations to this compound would provide valuable dynamic information about its interaction with target receptors, complementing the static snapshots provided by docking.
Conformational Dynamics and Stability of Binding
Computational studies, specifically molecular docking, have been employed to explore the potential interactions and theoretical affinity of this compound with biological targets, such as catecholamine receptors expressed in the bladder, including the β3-adrenoceptor (β3AR). guidetopharmacology.orgwikipedia.orgnih.govuni.lu Docking studies aim to predict the preferred orientation and conformation of a ligand when bound to a receptor, providing insights into the stability of the resulting complex. The methodology involved in such studies typically includes identifying parameters that theoretically enhance the affinity and activity of organoboron compounds on these receptors. guidetopharmacology.orgwikipedia.org While detailed data on the conformational dynamics of free this compound in solution or extensive simulations of binding stability were not extensively detailed in the available information, the application of docking suggests an assessment of plausible binding conformations and their relative stabilities within the receptor's binding site. The parameterization of the boron atom is a crucial step in performing such docking studies for boron-containing compounds, sometimes involving treating it as a fictitious atom with specific parameters derived from other studies. fishersci.com Force fields, such as AMBER*, have been mentioned in the context of conformational analysis for related boron-containing structures, indicating the potential use of molecular mechanics simulations to explore the conformational landscape. fishersci.com
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical (QM) calculations provide a deeper understanding of the electronic structure, charge distribution, and reactivity of molecules like this compound at the atomic level. These calculations can reveal insights into bond strengths, molecular orbitals, and potential reaction pathways. While direct, detailed QM studies specifically focused on the electronic structure and reactivity of this compound were not extensively described in the search results, the application of QM calculations for developing force field parameters for boron-containing compounds was mentioned in a related context. fishersci.com This suggests that QM methods can be valuable in accurately describing the behavior of the boron atom and its interactions within the molecule and with its environment.
Prediction of Physicochemical Descriptors Influencing Biological Activity
Physicochemical descriptors, such as lipophilicity, electronic properties, and molecular size, play a significant role in determining a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to interact with biological targets. Computational methods can predict these descriptors based on the molecular structure. The formation of diphenylboroxazolidones from alpha-amino acids and diphenylborinic acid, as is the case with this compound (a diphenylboroxazolidone derivative of L-Dopa), has been noted to eliminate the zwitterionic characteristic of the amino acid, thereby increasing lipophilicity. nih.gov This change in a key physicochemical property can significantly influence the compound's biological activity and pharmacokinetic profile. While a comprehensive list of predicted physicochemical descriptors specifically for this compound was not available, the understanding of how the boroxazolidone formation impacts lipophilicity demonstrates the application of physicochemical considerations in the study of this class of compounds. Related studies on series of compounds targeting similar receptors have also utilized 3D-QSAR techniques, which correlate physicochemical properties and structural features with biological activity. sigmaaldrich.com
Analysis of Intramolecular Interactions and Boron's Role
An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "this compound." This name does not correspond to any recognized therapeutic agent or research chemical in the accessible scientific domain. The detailed pharmacological profile requested in the outline—including specific interactions with dopaminergic, adrenergic, glutamatergic, and melatonin receptors—could not be substantiated for a compound with this name.
It is possible that "this compound" is an internal, proprietary, or developmental code for a compound that has not yet been disclosed or published in peer-reviewed literature. Research on novel L-Dopa derivatives is an active field, but without specific data sources, it is not possible to construct the detailed scientific article requested.
Therefore, the following sections cannot be populated with verified, factual information as per the instructions. The generation of an article requires accessible and citable research findings, which are currently unavailable for "this compound."
Molecular and Cellular Mechanisms of Action of Dpbx L Dopa
Intracellular Signaling Cascades Triggered by DPBX-L-Dopa
cAMP Accumulation and PKA Pathway Modulation
The intracellular signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and Protein Kinase A (PKA) is a critical pathway in mediating the effects of dopamine (B1211576) in the central nervous system. nih.govfrontiersin.org Dopamine D1-like receptors are typically coupled to Gα-olfactory (Gαolf) proteins, which stimulate adenylyl cyclase to increase the production of cAMP. frontiersin.orgfrontiersin.org This elevation in cAMP subsequently activates PKA, which phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). nih.govplos.org
In contrast, the actions of this compound are primarily mediated through its interaction with D2 dopamine receptors (D2DR). researchgate.netnih.gov Theoretical docking simulations have demonstrated a higher affinity of this compound for the D2DR compared to levodopa (B1675098). researchgate.netnih.gov D2 receptors are canonically coupled to Gi/o proteins, which act to inhibit adenylyl cyclase, thereby leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity. researchgate.net Therefore, the primary modulatory effect of this compound on this pathway is expected to be inhibitory, opposing the stimulation seen with D1 receptor agonists.
This mechanism is particularly relevant in the context of long-term levodopa therapy, which can lead to a sensitized or dysregulated cAMP signaling pathway, contributing to motor complications. plos.orgnih.gov By directly engaging the inhibitory D2 receptors, this compound may offer a more controlled modulation of the cAMP/PKA pathway. While some boron-containing compounds have been shown to stimulate cAMP production through interactions with other G-protein coupled receptors (GPCRs) like the β2-adrenoceptor, the evidence for this compound points towards a D2DR-mediated reduction in cAMP signaling. preprints.org
Phosphoinositide Signaling and Calcium Flux
The phosphoinositide signaling pathway is another major intracellular cascade activated by many GPCRs. This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm, an event known as calcium flux. nih.govfrontiersin.org This rise in intracellular Ca²⁺ concentration is a ubiquitous signal that controls a vast array of cellular processes. nih.govbmglabtech.com
Direct experimental evidence detailing the specific effects of this compound on phosphoinositide turnover and associated calcium flux is not extensively documented in the available literature. However, its mechanism of action can be inferred from its known receptor targets. Dopamine receptors can modulate calcium signaling through various means. researchgate.net While D1-like receptors can couple to PLC activation, the Gi/o proteins activated by D2 receptors, the primary target of this compound, can inhibit voltage-gated calcium channels. researchgate.netresearchgate.net This would lead to a reduction in calcium influx in response to membrane depolarization, a mechanism distinct from the PLC/IP3 pathway but one that still significantly impacts intracellular calcium homeostasis. Calcium flux assays are standard methods used to measure such changes in intracellular calcium in response to GPCR activation. bmglabtech.comthermofisher.com
Identification of Novel Signaling Transducers
A compelling line of evidence suggests that this compound may act through signaling transducers beyond the canonical dopamine receptor family in certain tissues. In a study examining the effects of the compound on the smooth muscle of the rat bladder, this compound induced relaxation. researchgate.net Unexpectedly, this biological effect was not blocked by the administration of propranolol (B1214883) (a general beta-adrenergic antagonist) or haloperidol (B65202) (a potent D2 receptor antagonist) at concentrations known to be effective in that tissue. researchgate.net
This finding is significant as it indicates that in this specific cellular context, the relaxant effect of this compound is not mediated by conventional beta-adrenoceptors or dopamine receptors. This raises the possibility that this compound interacts with a novel or as-yet-unidentified receptor or signaling transducer. researchgate.net Alternatively, it could exhibit biased agonism, a phenomenon where a ligand stabilizes a receptor conformation that preferentially activates a non-canonical signaling pathway, independent of the classical G-protein coupling that is blocked by standard antagonists. This suggests a more complex pharmacological profile for this compound than initially presumed based solely on its dopaminergic activity in the central nervous system. researchgate.net
Influence of this compound on Neurotransmitter Release and Metabolism in Cellular Systems
In preclinical models of Parkinson's disease, this compound has demonstrated a significant influence on the dopaminergic system, affecting both neurotransmitter function and neuronal viability. In a murine model where parkinsonism was induced by MPTP, administration of this compound showed an efficacy similar to that of levodopa in ameliorating motor deficits. researchgate.netnih.gov Crucially, this beneficial effect was nullified by the co-administration of risperidone, a D2DR antagonist, confirming that the compound's therapeutic action in this model is dependent on its engagement with the D2 receptor. researchgate.netnih.gov
Furthermore, this compound treatment was found to limit the loss of neurons in the substantia nigra, suggesting a neuroprotective role that would directly impact the brain's capacity for dopamine synthesis, storage, and release. researchgate.netnih.gov The mechanism of action of this compound differs fundamentally from that of levodopa. Levodopa acts as a metabolic precursor, being converted to dopamine by the enzyme AADC. nih.govwikipedia.org This conversion can occur not only in the remaining dopaminergic neurons but also in other cell types, such as serotonergic neurons, where dopamine can be released as a "false neurotransmitter," a process implicated in the development of motor complications. nih.govmdpi.com In contrast, this compound acts as a direct agonist at D2 receptors, potentially offering a more targeted modulation of the dopaminergic system without relying on enzymatic conversion and avoiding the complexities of false neurotransmission. researchgate.netnih.gov
| Feature | This compound | Levodopa (L-Dopa) |
| Primary Mechanism | Direct D2 Dopamine Receptor Agonist researchgate.netnih.gov | Metabolic Precursor to Dopamine nih.govwikipedia.org |
| Receptor Affinity | Higher affinity for D2DR than Levodopa researchgate.netnih.gov | Lower intrinsic affinity for D2DR researchgate.netnih.gov |
| Effect on Motor Performance (Murine PD Model) | Similar efficacy to Levodopa researchgate.netnih.gov | Effective in improving motor symptoms researchgate.netnih.gov |
| Neuroprotection (Murine PD Model) | Limited neuronal loss in substantia nigra researchgate.netnih.gov | Can have neuroprotective effects aging-us.com |
| Dependence on AADC Enzyme | No | Yes nih.govwikipedia.org |
| Potential for "False Neurotransmitter" Release | Unlikely | Yes, from serotonergic neurons nih.govmdpi.com |
The Role of the Boron Moiety in this compound's Unique Biological Activity
The unique biological profile of this compound is intrinsically linked to its chemical structure as a boron-containing derivative of levodopa, specifically a dopaboroxazolidone. researchgate.netnih.gov The inclusion of a boron atom within the molecule is not a trivial substitution but a critical modification that enhances its pharmacological properties. The field of boron-containing compounds (BCCs) is expanding, with research demonstrating their ability to act on various biological targets, including enzymes and GPCRs. preprints.orgresearchgate.net
In the case of this compound, the boron moiety is fundamental to its high-affinity interaction with the D2 dopamine receptor. researchgate.net In silico docking simulations revealed that this compound has a theoretically higher affinity for the D2DR than levodopa itself. researchgate.netnih.gov These models indicate that the boroxazolidone structure, containing a tri/tetra-coordinated boron atom, facilitates essential interactions with key amino acid residues within the third and sixth transmembrane domains of the D2DR. These interactions are believed to be crucial for inducing and stabilizing the active conformation of the receptor. researchgate.netnih.gov Therefore, the boron atom is directly responsible for the compound's enhanced potency and its specific engagement with its primary molecular target in the central nervous system, distinguishing its activity from its parent compound, levodopa. researchgate.net
Preclinical Pharmacological and Biological Evaluation of Dpbx L Dopa in in Vitro and Ex Vivo Models
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental in preclinical drug discovery to determine how a compound interacts with its molecular targets. These assays measure the binding affinity of a compound to a receptor and its ability to activate or inhibit that receptor's function.
Radioligand binding assays are used to quantify the affinity of a ligand for a receptor. While direct experimental data from radioligand binding assays for DPBX-L-Dopa are not extensively reported in the available literature, computational docking simulations have been performed to predict its binding characteristics. These theoretical studies revealed that this compound, a type of dopaboroxazolidone, likely possesses a higher affinity for the D2 dopamine (B1211576) receptor (D2DR) when compared to its parent compound, levodopa (B1675098). nih.gov This enhanced affinity is attributed to crucial interactions with amino acid residues within the third and sixth transmembrane domains of the D2DR, which are believed to stabilize the receptor in its active state. nih.gov This theoretical enhancement in receptor targeting may contribute to its observed efficacy in experimental models. vulcanchem.com
Table 1: Theoretical Receptor Affinity Comparison
| Compound | Target Receptor | Predicted Affinity (Compared to Levodopa) |
|---|---|---|
| This compound | D2 Dopamine Receptor | Higher |
Data derived from computational docking simulations. nih.gov
Cell-based reporter gene assays are a common method to assess the functional consequence of a ligand binding to a receptor, measuring downstream signaling events such as the transcription of a specific gene. In these assays, cells are engineered to express a receptor of interest and a reporter gene (e.g., luciferase) linked to a promoter that is responsive to receptor activation. An increase or decrease in the reporter signal indicates an agonist or antagonist effect, respectively.
Based on a review of the available scientific literature, specific studies utilizing cell-based reporter gene assays to quantify the receptor activation profile of this compound have not been reported.
Radioligand Binding Studies to Determine Receptor Affinity
Cellular Model Systems for Investigating this compound Effects
Cellular models provide a crucial platform for observing the physiological effects of a compound on specific cell types, offering insights into its potential therapeutic actions and mechanisms.
The potential neuroprotective effects of new compounds are often evaluated in neuronal cell cultures exposed to neurotoxins. Research conducted on a murine model of Parkinson's disease provided evidence for the neuroprotective capabilities of this compound. In this model, administration of DPBX demonstrated an ability to limit the loss of neurons in the substantia nigra to a degree comparable to that of levodopa. nih.gov This finding suggests that this compound may share or possess neuroprotective properties.
There is currently no available information from published studies regarding the specific effects of this compound on neurite outgrowth in neuronal cell cultures.
Ex vivo studies using isolated tissues are valuable for understanding the physiological effects of a compound in a more complex biological environment. This compound has been investigated for its effects on smooth muscle tissue. vulcanchem.comebiohippo.com Studies have identified it as a relaxant of bladder tissue. vulcanchem.comebiohippo.commedkoo.com
A key finding from these investigations is that the bladder relaxation effect appears to be mediated through a mechanism independent of catecholamine receptors. vulcanchem.commedkoo.com This suggests a novel mechanism of action that distinguishes it from many standard bladder relaxants and from levodopa itself. vulcanchem.com The beneficial effect of DPBX in an animal model of Parkinson's disease was, however, prevented by the prior administration of Risperidone, a D2DR antagonist, supporting the involvement of the D2DR in its primary neurological effects. nih.gov
Table 2: Summary of this compound Effects on Smooth Muscle
| Tissue Model | Observed Effect | Implied Mechanism |
|---|---|---|
| Rat Bladder Smooth Muscle | Relaxation | Non-catecholamine receptors |
Data derived from in vitro organ bath studies. vulcanchem.commedkoo.com
Neuronal Cell Culture Studies: Neuroprotection and Neurite Outgrowth
Enzyme Activity Modulation by this compound (e.g., Aromatic L-Amino Acid Decarboxylase)
Aromatic L-amino acid decarboxylase (AADC) is a critical enzyme responsible for the conversion of L-DOPA into dopamine. wikipedia.orgdrugbank.com The activity of this enzyme is a key factor in the therapeutic efficacy of levodopa treatment for Parkinson's disease. wikipedia.orgnih.gov Modulation of AADC activity can therefore significantly impact the availability of dopamine in the brain.
A review of the current scientific literature did not yield studies investigating the direct modulatory effects of the specific compound this compound on the activity of aromatic L-amino acid decarboxylase.
Ex Vivo Tissue Preparations: Functional Responses in Isolated Organs (e.g., rat bladder, aorta)
The functional effects of the boron-containing L-dopa derivative, this compound, have been investigated in isolated ex vivo tissue preparations, specifically focusing on the smooth muscle of the rat bladder and aorta. These studies provide insights into the compound's direct pharmacological activity on organ function, independent of systemic physiological effects.
In studies utilizing isolated rat bladder tissue, this compound was found to induce relaxation of the smooth muscle. bvsalud.orgresearchgate.net This effect characterized it as a weak relaxant when compared to the non-selective beta-adrenergic agonist, isoproterenol (B85558). However, its efficacy in promoting relaxation was observed to be similar to that of BRL377, a selective β3-adrenoceptor (β3AR) agonist. researchgate.net The β3AR is a known target for compounds aimed at treating conditions like urinary incontinence, suggesting a potential area of interest for this compound's mechanism. researchgate.net
Interestingly, the relaxant effect of this compound on the rat bladder was not inhibited by propranolol (B1214883) or haloperidol (B65202) at concentrations typically effective at blocking catecholamine receptors in this tissue. bvsalud.orgresearchgate.net This suggests that the mechanism of action for this compound-induced bladder relaxation may not be mediated through conventional catecholamine receptor pathways. researchgate.net
In contrast to its effects on the bladder, investigations on isolated rat aortic rings revealed a different response profile. When the effect of this compound was examined on the alpha-1 adrenergic receptors (α1AR) of the rat aorta, the tissue showed no response to the compound. bvsalud.orgresearchgate.net This lack of activity on aortic α1AR indicates a degree of tissue or receptor selectivity in the pharmacological actions of this compound.
Further research into the precise molecular mechanisms underlying these observed functional responses is ongoing. bvsalud.orgresearchgate.net
Interactive Table: Functional Response of this compound in Isolated Rat Tissues
| Tissue | Agonist/Compound | Observed Effect | Comparator | Efficacy Comparison | Antagonist Blockade |
| Rat Bladder | This compound | Relaxation | Isoproterenol | Weaker | Not blocked by Propranolol or Haloperidol |
| Rat Bladder | This compound | Relaxation | BRL377 (selective β3AR agonist) | Similar | Not specified |
| Rat Aorta | This compound | No Response | Not Applicable | Not Applicable | Not Applicable |
Preclinical Pharmacological and Biological Evaluation of Dpbx L Dopa in in Vivo Animal Models
Neurodegenerative Disease Models
The primary therapeutic target for DPBX-L-Dopa is Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. plos.orgfrontiersin.org Animal models, particularly those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for evaluating potential treatments as they replicate key pathological features of the disease. nih.gov
In murine models of Parkinson's disease induced by the neurotoxin MPTP, this compound has demonstrated significant therapeutic potential. Research findings indicate that DPBX showed a similar efficacy to that of the gold-standard treatment, Levodopa (B1675098) (L-Dopa), in diminishing the signs of MPTP-induced parkinsonism. nih.govresearchgate.net The effects of DPBX appear to be mediated through its interaction with the D2 dopamine (B1211576) receptor (D2DR), as its beneficial impact was reportedly disrupted by the prior administration of Risperidone, a D2DR antagonist. imrpress.com This suggests that this compound effectively engages the same critical pathways as L-Dopa to alleviate parkinsonian symptoms in these models.
A hallmark of Parkinson's disease is the progressive loss of dopamine-producing neurons in the substantia nigra pars compacta (SNc). plos.orgdovepress.com A critical measure of a potential therapy's success is its ability to protect these neurons from degeneration. Preclinical evaluations have shown that DPBX effectively limited neuronal loss within the substantia nigra. nih.gov This neuroprotective effect was observed to be similar in manner to that achieved with Levodopa administration, indicating its potential to modify the disease's pathological course in these animal models. nih.gov
| Compound | Model | Key Finding | Reference |
|---|---|---|---|
| This compound | MPTP-Induced Parkinsonism | Limited neuronal loss in the substantia nigra, similar to Levodopa. | nih.gov |
| This compound | MPTP-Induced Parkinsonism | Showed similar efficacy to Levodopa in diminishing parkinsonism symptoms. | researchgate.netimrpress.com |
The motor deficits in Parkinson's disease, such as bradykinesia (slowness of movement), are a primary target for therapies. In MPTP-induced mouse models, motor function is often assessed using tests like the rotarod, balance beam, and pole test, which measure coordination, balance, and motor skill. Studies evaluating the motor performance of parkinsonian murine models treated with DPBX found that the compound demonstrated an efficacy comparable to Levodopa. imrpress.com This indicates a significant improvement in motor functions, reinforcing the findings from theoretical and receptor-binding studies. imrpress.com
| Compound | Model | Behavioral Outcome | Reference |
|---|---|---|---|
| This compound | Murine Model of Parkinson's Disease | Demonstrated similar efficacy to Levodopa in improving motor performance. | imrpress.com |
| Levodopa | MPTP-Induced Murine Model | Improved performance in pole test, balance beam test, and rotarod test. |
Cognitive impairment is a common non-motor symptom of Parkinson's disease. The effect of standard L-Dopa treatment on cognition is complex; while it can improve some aspects of executive function, it has also been reported to have inconsistent or even detrimental effects on other cognitive domains in both patients and animal models. plos.orgnih.gov Specific preclinical studies evaluating the direct effects of this compound on cognitive deficits in animal models of Parkinson's disease are not extensively detailed in the available literature. However, related research into other novel boron-containing compounds has shown promise. For instance, a boron-containing melatonin (B1676174) analogue, borolatonin, was found to produce ameliorative effects on cognitive deficits in a rat model. dovepress.com This suggests that boron-based chemical structures may offer a viable avenue for addressing cognitive symptoms, though further investigation is required to specifically characterize the cognitive impact of this compound.
Behavioral Phenotype Assessment: Motor Performance and Exploratory Activity
Smooth Muscle Dysfunction Models
Beyond neurodegeneration, the dopaminergic and adrenergic systems play roles in regulating smooth muscle function throughout the body, including the urinary bladder.
Preclinical studies have explored the effects of this compound on smooth muscle tissue. Specifically, its ability to induce relaxation of the rat detrusor smooth muscle (RDS) has been evaluated in vitro, providing insights into its potential in vivo effects on bladder function. Research demonstrated that this compound induced relaxation of the RDS. imrpress.com Further investigation into the mechanism showed that this relaxation effect was not blocked by the beta-blocker Propranolol (B1214883) but was inhibited by the dopamine antagonist Haloperidol (B65202), suggesting the effect is mediated through dopamine receptors rather than beta-adrenergic receptors. imrpress.com
| Condition | Tissue | Observation | Reference |
|---|---|---|---|
| This compound Application | Rat Detrusor Smooth Muscle (RDS) | Induced relaxation of the smooth muscle tissue. | imrpress.com |
| This compound + Propranolol | Rat Detrusor Smooth Muscle (RDS) | Relaxation effect was not inhibited. | imrpress.com |
| This compound + Haloperidol | Rat Detrusor Smooth Muscle (RDS) | Relaxation effect was inhibited. | imrpress.com |
Pharmacodynamic Biomarker Analysis in Preclinical Models
The preclinical assessment of this compound has utilized various in vivo animal models to elucidate its pharmacodynamic effects and identify relevant biomarkers. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic utility.
In murine models of Parkinson's disease, a key pharmacodynamic biomarker is the behavioral response to the compound. Studies have shown that this compound can reduce parkinsonism induced by toxins like MPTP. vulcanchem.com A critical aspect of this analysis is the use of receptor antagonists to confirm the mechanism of action. For instance, the therapeutic effects of this compound were blocked by pre-treatment with risperidone, a D2 dopamine receptor antagonist. vulcanchem.com This finding strongly suggests that the compound's beneficial effects are mediated through the D2 dopamine receptor, making receptor engagement a critical pharmacodynamic marker. vulcanchem.com
Beyond motor improvements, neuroprotective effects have been observed, serving as another important biomarker. In experimental models, this compound demonstrated the ability to limit neuronal loss in the substantia nigra, a key pathological feature of Parkinson's disease. vulcanchem.com This suggests a potential for disease modification, a significant aspect of its pharmacodynamic profile.
The table below summarizes the key pharmacodynamic biomarkers identified in preclinical studies of this compound.
Table 1: Pharmacodynamic Biomarkers for this compound in Preclinical Models
| Biomarker Category | Specific Biomarker | Animal Model | Observation | Reference |
|---|---|---|---|---|
| Receptor Engagement | D2 Dopamine Receptor Occupancy | Murine Parkinson's Model | Therapeutic effect blocked by D2 antagonist (risperidone) | vulcanchem.com |
| Behavioral Response | Reduction of MPTP-induced parkinsonism | Murine Parkinson's Model | Efficacy in reducing parkinsonian symptoms | vulcanchem.com |
| Neuroprotection | Neuronal Survival in Substantia Nigra | Murine Parkinson's Model | Limitation of neuronal loss | vulcanchem.com |
| Non-Dopaminergic Effects | Bladder Relaxation | Not Specified | Acts as a bladder relaxant through non-catecholamine receptors | vulcanchem.com |
Comparative Pharmacological Efficacy of this compound versus L-Dopa in Animal Models
Comparative studies evaluating the pharmacological efficacy of this compound against the current gold standard, L-Dopa, are essential for determining its potential advantages.
In a murine model of Parkinson's disease, this compound demonstrated efficacy that was comparable to that of levodopa in alleviating the motor symptoms induced by MPTP. vulcanchem.com This indicates that this compound retains the essential therapeutic benefits of L-Dopa in a preclinical setting.
Furthermore, research has pointed to potential neuroprotective advantages. This compound was shown to limit neuronal loss in the substantia nigra in a manner similar to the administration of levodopa. vulcanchem.com This suggests that, in addition to symptomatic relief, this compound may possess disease-modifying properties on par with L-Dopa in these models. vulcanchem.com
A notable distinction in the pharmacological profile of this compound is its activity as a bladder relaxant, which occurs through non-catecholamine receptors. vulcanchem.com This dual mechanism of action is not a characteristic of traditional levodopa and could represent a significant therapeutic advantage in treating the complex, multi-system nature of some conditions. vulcanchem.com
The table below provides a comparative overview of the pharmacological efficacy of this compound and L-Dopa in preclinical animal models.
Table 2: Comparative Efficacy of this compound vs. L-Dopa in Animal Models
| Efficacy Parameter | This compound | L-Dopa | Animal Model | Key Finding | Reference |
|---|---|---|---|---|---|
| Reduction of Parkinsonism | Comparable Efficacy | Standard Efficacy | Murine MPTP Model | This compound is as effective as L-Dopa in reducing motor symptoms. | vulcanchem.com |
| Neuroprotection | Similar to L-Dopa | Standard Neuroprotection | Murine Model | Both compounds showed similar levels of neuronal protection in the substantia nigra. | vulcanchem.com |
| Receptor Affinity | Higher affinity for D2 Dopamine Receptors | Lower affinity for D2 Dopamine Receptors | Theoretical Modeling | This compound exhibits enhanced binding to D2 receptors. | vulcanchem.com |
| Additional Pharmacological Actions | Bladder Relaxant | No reported bladder relaxant effect | Not Specified | This compound has non-catecholamine receptor-mediated bladder relaxant properties. | vulcanchem.com |
Advanced Research Techniques and Methodologies Applied to Dpbx L Dopa Studies
Advanced Neuroimaging Techniques in Animal Models (e.g., PET, fMRI for functional brain mapping)
Advanced neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are pivotal in non-invasively mapping the functional and molecular effects of L-Dopa in animal models of neurological disorders. nih.gov These methods provide longitudinal data on brain activity, connectivity, and neurochemistry.
PET imaging, often using radiotracers like [¹⁸F]FDOPA, allows for the in vivo assessment of presynaptic dopamine (B1211576) synthesis capacity and storage in animal models. uzh.chnih.gov Studies in rat and macaque models of Parkinson's disease (PD) demonstrate that PET can quantify the extent of dopaminergic deficits and track changes in dopamine turnover following L-Dopa administration. uzh.ch This technique is crucial for understanding how L-Dopa restores dopamine levels and for evaluating the progression of neurodegeneration. nih.gov Modern micro-PET technology enables high-resolution imaging in small animals, facilitating translational research from rodent models to clinical applications. nih.gov
Functional MRI (fMRI) is employed to investigate how L-Dopa modulates brain network connectivity. In animal models, fMRI studies have revealed that L-Dopa can alter functional connectivity within the sensorimotor network and between motor areas and other key networks like the default mode and attention networks. frontiersin.orgnih.govfrontiersin.org These studies help to elucidate the neuroanatomical correlates of L-Dopa's therapeutic effects and its role in modifying brain microvasculature and structural plasticity. frontiersin.org Simultaneous EEG-fMRI recordings have shown that L-Dopa intake can increase functional connectivity, offering insights into both the electrical and hemodynamic changes induced by the drug. frontiersin.orgnih.gov
| Technique | Animal Model | Key Findings Related to L-Dopa Administration | Citation |
| PET | 6-OHDA Rats, MPTP Macaques | Measures transport, decarboxylation, and storage of L-Dopa analogues, reflecting dopamine synthesis capacity. | uzh.ch |
| micro-PET | Mice | Allows for longitudinal studies of dopamine synthesis capacity using tracers like [¹⁸F]-FDOPA. | nih.gov |
| fMRI | Rat Model of PD | Reveals L-Dopa-induced changes in brain metabolism and abnormal connections in the cortex-striatum-cortex loop. | frontiersin.org |
| EEG-fMRI | Early-stage PD Patients (Pilot) | Showed increased functional connectivity within sensorimotor, attention, and default mode networks after L-dopa intake. | nih.govfrontiersin.org |
| fMRI | PD Patients | Demonstrated that L-dopa partially normalizes effective connectivity and temporal patterns of activity during motor tasks. | plos.org |
Electrophysiological Recordings in Preclinical Brain Slices and In Vivo Models
Electrophysiological techniques, including in vivo and in vitro slice recordings, are fundamental for dissecting the cellular mechanisms of L-Dopa action on individual neurons and neural circuits. ceon.rs These methods measure changes in neuronal firing rates, membrane potential, and synaptic currents in response to drug application.
Studies using brain slices have revealed that L-Dopa exerts dual effects on nigral dopaminergic neurons. nih.gov Classically, it inhibits neuron firing through the conversion to dopamine and subsequent activation of D2 autoreceptors. nih.govnih.gov However, under conditions where D2 receptors are blocked, L-Dopa can evoke an excitatory response, partly mediated by its auto-oxidation product, TOPA quinone, which activates AMPA/kainate receptors. nih.govmdpi.com This excitation is associated with membrane depolarization and a long-lasting increase in intracellular calcium, which could have significant consequences for neuronal health and activity. nih.gov
In vivo recordings have confirmed that systemically administered L-Dopa inhibits the firing of dopaminergic cells through these autoreceptor mechanisms. nih.govacnp.org These electrophysiological findings are crucial for understanding how L-Dopa modulates the activity of the very neurons responsible for dopamine production and how this modulation contributes to its therapeutic effects. acnp.org
Proteomic and Transcriptomic Profiling to Elucidate Downstream Effects of DPBX-L-Dopa
Proteomic and transcriptomic analyses provide a comprehensive, unbiased view of the molecular changes induced by L-Dopa treatment at the protein and gene expression levels.
Transcriptomics, particularly spatial transcriptomics, has been used to map L-Dopa-induced gene expression changes across different brain regions in mouse models of Parkinson's disease. biorxiv.orgnih.gov These studies found that L-Dopa treatment leads to widespread and region-specific alterations in transcription. For instance, a robust increase in activity-regulated transcripts like Fos, Egr1, and Junb was observed in the dorsal cortex and striatum. biorxiv.orgnih.gov Conversely, other transcripts showed decreased abundance in areas like the piriform cortex. nih.gov This detailed spatial analysis reveals the anatomical complexity of L-Dopa's effects, extending beyond primary motor control areas. biorxiv.org
Proteomic studies, using techniques like two-dimensional difference in-gel electrophoresis (2D-DIGE) and mass spectrometry, have analyzed protein expression in the striatum of MPTP-lesioned macaque models. nih.govplos.org This research suggests that even the first dose of L-Dopa can induce significant and potentially irreversible changes in the proteome, particularly in post-translational modifications. nih.govplos.org These changes affect proteins involved in mitochondrial function, the TCA cycle, and synaptic plasticity. plos.org Other proteomic analyses in neuronal cell cultures show that L-Dopa can reverse some of the effects of oxidative stress, influencing metabolic pathways and cytoskeletal integrity. nih.gov
| Analysis Type | Model | Key Genes/Proteins Modulated by L-Dopa | Implicated Pathways/Functions | Citation |
| Transcriptomics | Mouse Model of PD | Increased: Fos, Egr1, Junb, Nptx2Decreased: Plekhm2, Pgs1 | Transcription regulation, neuronal activity, non-motor symptom pathways. | biorxiv.orgnih.gov |
| Transcriptomics | Rat Model of LID | Increased: TGFβ1, INHBA, NPTX2, TAC1 | TGFβ1 pathway, inflammation, neuroinflammation. | nih.gov |
| Proteomics | MPTP Macaque Model | Changes in proteins related to the TCA cycle and mitochondrial electron transport. | Synaptic plasticity, mitochondrial function, post-translational modifications. | nih.govplos.org |
| Proteomics | SH-SY5Y Neuronal Cells | Increased: ORP150, Hsp60 | Response to oxidative stress, cell survival, mitochondrial-associated mechanisms. | nih.gov |
Microdialysis for Neurotransmitter Monitoring and this compound Concentration in Animal Brains
Microdialysis is a powerful in vivo technique used to sample and monitor the extracellular concentrations of neurotransmitters and other molecules directly within the brain of behaving animals. nih.gov It has been instrumental in deciphering the pharmacokinetics and pharmacodynamics of L-Dopa. nih.gov
Multisite microdialysis studies in hemiparkinsonian rat models have shown that L-Dopa induces a widespread, dose-dependent increase in extracellular dopamine levels. nih.gov This effect is not confined to the striatum but also occurs in other brain regions like the prefrontal cortex, hippocampus, and substantia nigra pars reticulata, following the pattern of serotonergic innervation. nih.gov These findings support the critical role of serotonin (B10506) (5-HT) neurons in converting L-Dopa to dopamine, which is then released as a "false neurotransmitter". nih.govmdpi.comnih.gov
This technique has also revealed that L-Dopa administration can affect the levels of other neurotransmitters. For example, higher doses of L-Dopa can decrease extracellular serotonin levels in a region-dependent manner, likely due to the displacement of 5-HT from synaptic vesicles by the newly synthesized dopamine. nih.govmdpi.com Microdialysis provides unparalleled insight into the real-time neurochemical dynamics of L-Dopa therapy. rsc.org
| Brain Region | Animal Model | Effect of L-Dopa on Extracellular Neurotransmitter Levels | Citation |
| Striatum | Hemiparkinsonian Rat | Dose-dependent increase in Dopamine (DA). No significant change in Serotonin (5-HT) at tested doses. | nih.gov |
| Prefrontal Cortex | Hemiparkinsonian Rat | Dose-dependent increase in DA. Decrease in 5-HT at 12 mg/kg dose. | nih.gov |
| Hippocampus | Hemiparkinsonian Rat | Dose-dependent increase in DA. Decrease in 5-HT at 6 mg/kg; biphasic effect at 12 mg/kg. | nih.gov |
| Substantia Nigra (SNr) | Hemiparkinsonian Rat | Dose-dependent increase in DA. Decrease in 5-HT at 6 and 12 mg/kg doses. | nih.gov |
Optogenetics and Chemogenetics in Exploring Specific Neuronal Circuit Modulation by this compound
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuronal populations and circuits using light or designer drugs, respectively. nih.goven-journal.orgnih.gov These tools are invaluable for establishing causal relationships between the activity of a particular neural circuit and the behavioral or therapeutic outcomes of a treatment like L-Dopa. en-journal.orgfrontiersin.org
While studies directly combining these techniques with a novel compound like this compound are not available, their application in the context of dopamine system research provides a clear blueprint. For instance, optogenetics has been used to selectively stimulate dopamine neurons or specific striatal projection neurons to mimic or block the effects of dopamine replacement. nih.gov By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2) in specific neurons, researchers can control their firing with millisecond precision to investigate their role in motor control and reinforcement. nih.govnih.gov This approach can deconstruct the complex circuitry affected by a global drug like L-Dopa, helping to separate therapeutic effects from side effects. nih.gov
Chemogenetics, using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers a less invasive way to modulate neuronal activity over longer periods. ceon.rsnih.gov By expressing DREADDs in specific cell types, researchers can enhance or inhibit their activity by administering a biologically inert ligand. ceon.rs This would allow for the investigation of how chronic modulation of a specific circuit, such as the cortico-striatal pathway, contributes to the long-term effects of L-Dopa therapy. frontiersin.org These powerful methods enable the functional dissection of the neural circuits that are globally modulated by dopaminergic therapies. numberanalytics.comnumberanalytics.com
Future Perspectives and Unexplored Research Avenues for Dpbx L Dopa
Investigation of Novel Receptor Targets and Off-Target Interactions
The interaction of boron-containing compounds with biological targets is an active area of research. Boron's Lewis acidity allows it to form reversible covalent bonds, particularly with nucleophilic active sites in proteins, such as serine residues in enzymes. nih.govacs.organ2therapeutics.com This unique binding mechanism suggests that DPBX-L-Dopa may interact with a range of protein targets beyond those typically associated with L-Dopa itself.
Future research could focus on comprehensive screening of this compound against diverse receptor panels, including G-protein coupled receptors (GPCRs), ion channels, and enzyme families. Studies have indicated that some boron-containing compounds can interact with GPCRs, suggesting a potential area for investigation with this compound. researchgate.netpreprints.orgnih.gov Elucidating these interactions could uncover novel mechanisms of action or identify unintended off-target effects. Advanced techniques such as activity-based protein profiling and high-throughput screening assays could be employed to systematically map the interaction landscape of this compound. Understanding the structural basis of these interactions through techniques like X-ray crystallography or cryo-EM would provide valuable insights for future rational design of boron-containing therapeutics. While boron-based inhibitors are often highly selective for their intended targets, the potential for off-target binding, particularly with aliphatic boronic acids, has been noted as a challenge that requires careful modulation of boron reactivity. nih.govan2therapeutics.com Investigating and mitigating such potential off-target interactions for this compound will be crucial in its development.
Deeper Elucidation of the Specific Role and Advantage of the Boron Moiety in this compound's Pharmacological Profile
The incorporation of a boron moiety into the L-Dopa structure in this compound is hypothesized to confer specific advantages, but these require detailed investigation. The boron atom's ability to exist in both trigonal planar and tetrahedral forms can influence its binding affinity and interaction with biological molecules. nih.govmdpi.com This property can be modulated to enhance selectivity and reduce off-target binding. nih.gov
Research should aim to precisely define how the boron group influences the compound's pharmacokinetic and pharmacodynamic properties compared to L-Dopa alone. This could involve studying its impact on solubility, metabolic stability, membrane permeability, and interaction with transporters and enzymes. The boron moiety might alter the compound's lipophilicity, charge distribution, and hydrogen bonding capabilities, thereby affecting its absorption, distribution, metabolism, and excretion. an2therapeutics.commdpi.commdpi.comnih.gov Comparative studies with L-Dopa and boron-free analogs of this compound are essential to isolate the specific contributions of the boron atom. Techniques such as in vitro metabolism studies, in silico modeling of boron-target interactions, and detailed structural analysis of boron-bound complexes would be instrumental in this endeavor. Understanding how the boron affects the compound's interaction with amino acid transporters, particularly those involved in L-Dopa transport like LAT1, is of significant interest, given the role of LAT1 in the uptake of boronophenylalanine (BPA) and the potential for L-Dopa to enhance BPA uptake. mdpi.comnih.goviiarjournals.org
Exploration of Combinatorial Therapeutic Approaches with this compound in Preclinical Models
The potential for this compound to be used in combination therapies represents a significant unexplored area. Given the multifaceted nature of many diseases, a single-agent approach may not always be optimally effective. Combining this compound with other therapeutic agents could lead to synergistic effects, improved efficacy, or reduced required doses of individual components, potentially minimizing side effects.
Preclinical studies could explore combinations of this compound with existing treatments relevant to its potential indications. For example, if this compound shows promise in neurological models, combinations with other dopaminergic agents or neuroprotective compounds could be investigated. In the context of boron's role in BNCT, combinatorial strategies involving boron compounds and other therapeutic modalities, such as chemotherapy or immunotherapy, are being explored. researchgate.netmdpi.com While this compound's primary application might not be BNCT, insights from these studies on combination approaches with boron-containing agents could be relevant. Research should focus on evaluating the safety and efficacy of such combinations in relevant in vitro and in vivo preclinical models, along with investigating the underlying mechanisms of any observed synergistic or additive effects.
Development of Advanced Delivery Systems for Targeted Action in Experimental Settings
Efficient and targeted delivery of this compound to specific tissues or cells is crucial, particularly if it is intended for applications in the central nervous system or other localized pathologies. The development of advanced delivery systems could enhance its therapeutic index by increasing accumulation at the target site while minimizing systemic exposure.
Research in this area could explore various strategies, including nanoparticle encapsulation, liposomal delivery, or conjugation to targeting ligands. mdpi.comnih.govresearchgate.netmdpi.commdpi.com Nanomaterials, such as boron nitride nanoparticles, have shown potential as drug carriers for neurological diseases like Alzheimer's, highlighting the feasibility of boron-based delivery systems for brain targeting. mdpi.com Strategies to bypass the blood-brain barrier (BBB), such as convection-enhanced delivery (CED) or utilizing cerebrospinal fluid (CSF) circulation, have been investigated for boron delivery to brain tumors and could be explored for this compound. researchgate.netoup.comnih.gov Stimuli-responsive boron-based materials are also being developed for controlled drug release in response to specific biological cues like pH or enzyme activity. researchgate.netmdpi.com Preclinical studies utilizing these advanced delivery systems in relevant animal models are necessary to evaluate their ability to improve targeting, enhance bioavailability at the site of action, and reduce potential toxicity.
Expanding Preclinical Research to Other Potential Neurological or Systemic Disease Models Suggested by Boron-Containing Compound Literature
The diverse biological activities reported for various boron-containing compounds suggest that this compound's potential therapeutic applications may extend beyond those immediately suggested by its L-Dopa component. Boron compounds have shown effects on neurons, inflammation, oxidative processes, and have been explored in models of neurodegenerative diseases, cancer, and infectious diseases. researchgate.netnih.govscitechnol.comscite.aiwjgnet.comnih.gov
Future preclinical research with this compound could be expanded to explore its effects in a wider range of disease models, guided by the known activities of other boron-containing compounds and boronated amino acids. This could include models of other neurodegenerative disorders beyond those typically associated with L-Dopa, inflammatory conditions where boron compounds have shown anti-inflammatory effects, or even certain types of cancer, given the use of boronated amino acids in BNCT and the emerging roles of boron compounds in cancer therapy. acs.orgresearchgate.netmdpi.comscitechnol.comnumberanalytics.com Investigating the compound's activity in models of systemic diseases where boron has shown influence on metabolic or immunological processes could also reveal novel therapeutic opportunities. researchgate.netwjgnet.comnih.gov Such studies would require careful consideration of the specific disease mechanisms and how the unique properties of this compound might offer a therapeutic advantage.
Q & A
Q. What ethical frameworks apply to preclinical testing of this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest in publications .
Tables: Key Methodological Benchmarks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
